XY 018

Übersicht

Beschreibung

Diese Verbindung hat ein erhebliches Potenzial in der Behandlung von kastrationsresistentem Prostatakrebs gezeigt, indem sie die Expression des Androgenrezeptors und das Tumorwachstum in Androgenrezeptor-positiven Xenograft-Modellen hemmt .

Herstellungsmethoden

Die Synthese von XY 018 umfasst mehrere Schritte, beginnend mit der Herstellung der Biphenyl-Kernstruktur, gefolgt von der Einführung der Fluor- und Trifluormethylgruppen. Der letzte Schritt beinhaltet die Nitrierung und Acetamid-Bildung. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung starker Säuren und Basen sowie spezifischer Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird. Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen unter Verwendung von Durchflussreaktoren umfassen, um eine konstante Qualität und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

The synthesis of XY 018 involves several steps, starting with the preparation of the biphenyl core structure, followed by the introduction of the fluoro and trifluoromethyl groups. The final step involves the nitration and acetamide formation. The reaction conditions typically include the use of strong acids and bases, as well as specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield .

Analyse Chemischer Reaktionen

XY 018 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid auftreten. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von RORγ in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Wird hinsichtlich seiner Auswirkungen auf zelluläre Prozesse und die Genexpression im Zusammenhang mit RORγ untersucht.

Medizin: Wird als potenzielles Therapeutikum für kastrationsresistenten Prostatakrebs und andere Krankheiten untersucht, an denen die RORγ-Signalgebung beteiligt ist.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf RORγ und verwandte Signalwege abzielen .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an die hydrophobe Ligandenbindungsdomäne von RORγ, wodurch seine konstitutive Aktivität gehemmt wird. Diese Bindung stört die Interaktion zwischen RORγ und seinen Zielgenen, was zu einem Rückgang der Androgenrezeptor-Expression und einer anschließenden Hemmung des Tumorwachstums führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Unterdrückung wichtiger proliferations- und überlebensrelevanter Proteine wie Myc und die Hemmung der AR- und AR-V7-Expression in dosisabhängiger Weise .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Genome Editing

XY 018 is employed in various genome editing systems, including CRISPR/Cas9 and TALEN (Transcription Activator-Like Effector Nucleases). These technologies facilitate the targeted modification of specific genes, allowing researchers to investigate gene function and develop treatments for genetic diseases.

Case Study: Elimination of Chromosome 21

A notable application involves the use of this compound for eliminating an extra copy of chromosome 21 in models of Down syndrome. In a study involving human induced pluripotent stem cells (hiPSCs), researchers applied CRISPR/Cas9 technology to target and delete the supernumerary chromosome, demonstrating the potential for correcting genetic anomalies associated with Down syndrome .

2. Chromosomal Deletion Studies

This compound has been crucial in studies focused on chromosomal deletions. For instance, researchers have utilized it to create models that mimic conditions such as Turner syndrome by eliminating the Y chromosome in male mice. This was achieved through a combination of conventional gene targeting and CRISPR technology .

Data Tables

The following table summarizes key findings from studies utilizing this compound across different applications:

Case Studies

Case Study: this compound in Down Syndrome Research

In a groundbreaking study, researchers utilized this compound to eliminate an extra chromosome 21 in hiPSCs derived from patients with Down syndrome. The study demonstrated that targeted deletion could restore normal karyotype features, leading to improved cellular function and viability. This approach not only provides insights into the mechanisms underlying Down syndrome but also opens avenues for potential therapeutic strategies .

Case Study: Turner Syndrome Model

Another significant application of this compound involved creating a Turner syndrome model by deleting the Y chromosome in male mice. This study highlighted how this compound can facilitate the understanding of sex chromosome aneuploidies and their implications on development and health outcomes. The resultant XO female mice exhibited phenotypic characteristics consistent with Turner syndrome, providing a valuable model for further research .

Wirkmechanismus

XY 018 exerts its effects by binding to the hydrophobic ligand-binding domain of RORγ, thereby inhibiting its constitutive activity. This binding disrupts the interaction between RORγ and its target genes, leading to a decrease in androgen receptor expression and subsequent tumor growth inhibition. The molecular targets and pathways involved include the suppression of key proliferation and survival proteins, such as Myc, and the inhibition of AR and AR-V7 expression in a dose-dependent manner .

Vergleich Mit ähnlichen Verbindungen

XY 018 ist einzigartig in seiner hohen Potenz und Selektivität für RORγ im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

SR2211: Ein weiterer RORγ-Antagonist mit geringerer Potenz.

GSK2981278: Ein RORγ-inverser Agonist mit unterschiedlichen Bindungseigenschaften.

AGN194204: Ein RORγ-Modulator mit unterschiedlichen pharmakokinetischen Eigenschaften. This compound zeichnet sich durch seine starke Bindungsaffinität, hohe Selektivität und günstiges pharmakokinetisches Profil aus, was es zu einem vielversprechenden Kandidaten für die weitere Forschung und Entwicklung macht

Biologische Aktivität

XY 018 is a compound recognized for its biological activity as a retinoic acid-related orphan receptor (ROR) gamma antagonist . This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in various therapeutic contexts.

This compound functions primarily as an antagonist to RORγ, a nuclear receptor that plays a significant role in the regulation of immune responses and inflammation. The effective concentration (EC50) of this compound is reported to be approximately 190 nM , indicating its potency in inhibiting RORγ activity . By suppressing RORγ, this compound can influence the expression of several downstream targets, including the androgen receptor, which is particularly relevant in the context of prostate cancer.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Anti-Cancer Activity : this compound has demonstrated significant inhibitory effects on tumor growth in prostate cancer cell lines. Its ability to suppress androgen receptor expression is critical, as this receptor is often upregulated in prostate cancer, contributing to tumor progression .

- Anti-Inflammatory Effects : The antagonism of RORγ by this compound is associated with reduced inflammatory responses. This is particularly relevant in conditions characterized by chronic inflammation, where RORγ is known to promote pro-inflammatory cytokine production .

- Potential in Autoimmune Disorders : Given its role in modulating immune responses, this compound may hold promise in treating autoimmune diseases where RORγ activity contributes to pathogenesis .

Research Findings and Case Studies

Several studies have highlighted the efficacy of this compound in various experimental models:

- Prostate Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in a marked decrease in cell viability and proliferation of prostate cancer cells. The compound's ability to downregulate androgen receptor levels was confirmed through quantitative PCR and Western blot analyses .

- Inflammation Models : In animal models of inflammation, administration of this compound led to significant reductions in markers such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. These results were corroborated by histological examinations showing decreased inflammatory cell infiltration in treated tissues .

- Combination Therapies : Preliminary findings suggest that this compound may enhance the efficacy of existing therapies for prostate cancer when used in combination with other agents targeting different pathways, potentially leading to improved patient outcomes .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Eigenschaften

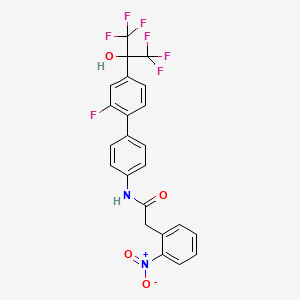

IUPAC Name |

N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-2-(2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F7N2O4/c24-18-12-15(21(34,22(25,26)27)23(28,29)30)7-10-17(18)13-5-8-16(9-6-13)31-20(33)11-14-3-1-2-4-19(14)32(35)36/h1-10,12,34H,11H2,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVXADPCMINSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F7N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of XY018 in prostate cancer cells?

A: XY018 acts as an antagonist/inverse agonist of the Retinoic Acid-Related Orphan Receptor Gamma (RORγ) [, ]. RORγ has been identified as a key driver of androgen receptor (AR) gene overexpression and increased AR signaling in prostate cancer []. By inhibiting RORγ, XY018 disrupts this signaling pathway, ultimately leading to:

- Inhibition of tumor growth: Studies show that XY018 effectively inhibits the growth of prostate cancer cells, including patient-derived xenograft (PDX) tumor models [].

- Induction of apoptosis: XY018 promotes apoptosis (programmed cell death) in prostate cancer cells, further contributing to its anti-tumor effect [].

- Downregulation of PBK: XY018 downregulates the expression of PDZ binding kinase (PBK), a downstream target of RORγ that plays a role in tumor aggressiveness [].

Q2: How does XY018 compare to other RORγ inhibitors in terms of potency and selectivity?

A: While direct comparisons are limited in the provided research, one study assessed the selectivity of various nuclear receptor ligands using reporter cell lines []. The study found that, in contrast to some other nuclear receptor ligands that exhibited off-target activity, FXR ligands like XY018 demonstrated high receptor selectivity []. This suggests that XY018 may have a favorable safety profile with fewer off-target effects.

Q3: How does the binding of XY018 to RORγ differ from other known inhibitors?

A: Molecular dynamics simulations revealed distinct conformational changes and interactions in the XY018-RORγ complex compared to the HC9-RORγ complex (HC9 being another RORγ inhibitor) []. Key differences include:

- Increased rigidity: XY018 binding leads to a more rigid conformation of the RORγ protein, potentially influencing its activity [].

- Stronger electrostatic interactions: Electrostatic interactions play a more significant role in the binding of XY018 to RORγ compared to HC9 [].

- Distinct hydrogen bonding: While both inhibitors utilize hydrogen bonding, different amino acid residues are involved in each complex [].

Q4: What are the potential advantages of targeting RORγ in prostate cancer treatment?

A4: Targeting RORγ offers several potential advantages over traditional anti-androgen therapies:

- Overcoming resistance: RORγ inhibition may provide a new therapeutic strategy for patients with castration-resistant prostate cancer (CRPC), which is often resistant to current anti-androgen therapies [, ].

- Targeting multiple aggressive tumor pathways: RORγ regulates multiple genes involved in tumor progression, including those associated with epithelial-mesenchymal transition (EMT) and invasion []. Therefore, inhibiting RORγ could potentially disrupt multiple oncogenic pathways simultaneously [].

- Synergistic effects with PBK inhibitors: Combined inhibition of RORγ and its downstream target PBK shows synergistic effects in suppressing tumor growth and survival, suggesting a promising combination therapy strategy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.